molecular formula C8H7FN2 B2625671 4-Fluoro-1H-indol-5-amine CAS No. 1003858-66-9

4-Fluoro-1H-indol-5-amine

Cat. No.: B2625671
CAS No.: 1003858-66-9
M. Wt: 150.156
InChI Key: XNGXBCBAWNMEGI-UHFFFAOYSA-N
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Description

4-Fluoro-1H-indol-5-amine is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 4-position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-indol-5-amine typically involves the fluorination of indole derivatives. One common method is the electrophilic substitution reaction where indole is treated with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available indole. The process includes nitration, reduction, and subsequent fluorination steps under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the 2- and 3-positions of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents, alkylating agents, and acylating agents under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted indoles, amines, and quinones, depending on the reaction conditions and reagents used.

Scientific Research Applications

4-Fluoro-1H-indol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-indol-5-amine involves its interaction with various molecular targets. The fluorine atom enhances its binding affinity to specific enzymes and receptors, modulating their activity. This compound can influence cellular pathways, leading to desired biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Indole: The parent compound, lacking the fluorine atom.

    5-Fluoroindole: A fluorinated indole derivative with the fluorine atom at the 5-position.

    4-Chloro-1H-indol-5-amine: A chlorinated analogue with similar properties.

Uniqueness: 4-Fluoro-1H-indol-5-amine is unique due to the specific positioning of the fluorine atom, which significantly alters its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-fluoro-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGXBCBAWNMEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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